1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic small molecule characterized by a triazolopyridazine core fused with a thiophene substituent and a cyclohexyl-urea side chain. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
1-cyclohexyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c24-17(19-13-4-2-1-3-5-13)18-10-16-21-20-15-7-6-14(22-23(15)16)12-8-9-25-11-12/h6-9,11,13H,1-5,10H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIKYLKOFFHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1903153-25-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. Its structure includes a cyclohexyl group and a triazolo-pyridazin moiety, which are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6OS |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1903153-25-2 |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in various biological systems, which can lead to cellular damage and various diseases .
Anticancer Activity
Studies have shown that urea derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression . In vitro studies indicated that specific structural modifications enhance the anticancer efficacy of these compounds.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Triazole derivatives are known to act as enzyme inhibitors, including those involved in cancer metabolism and proliferation pathways. For example, compounds derived from similar structures have been reported to inhibit glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in cancer biology .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Oxidative Stress Modulation : By scavenging free radicals, it may protect cells from oxidative damage.
Study on Anticancer Properties
A study investigated the cytotoxic effects of various urea derivatives on human melanoma cell lines. The results indicated that specific modifications in the urea structure significantly enhanced anticancer activity. For instance, a derivative similar to this compound exhibited an IC50 value of 16.23 μM against U937 cells compared to etoposide (17.94 μM) .
Antioxidant Activity Assessment
Another study evaluated the antioxidant properties of thiophene-containing ureas. The results showed a substantial reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating effective antioxidant activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycle Influence :
- The triazolopyridazine core (shared with the target compound) in ’s compound exhibits confirmed tyrosine kinase inhibition, suggesting the target compound may share similar mechanisms .
- Pyrrolo-triazolopyrazine () and 1,3,5-triazine () cores prioritize different electronic profiles, affecting target selectivity.
Substituent Effects: Thiophene vs. Urea Derivatives: Cyclohexyl-urea (target compound) vs. trimethyl-urea () or phenyl-urea () may modulate steric hindrance and hydrogen-bonding capacity.
Key Findings :
Synthetic Accessibility: The target compound likely requires complex multi-step synthesis, similar to ’s compound, which employs catalytic fluorination for difluoro-indazole incorporation .
Activity Trends: Fluorinated derivatives (e.g., ) exhibit superior potency (nanomolar IC₅₀) compared to non-fluorinated analogs, highlighting the importance of electronegative substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
